
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol
Übersicht
Beschreibung
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a cyclopropyl ring substituted with a fluorine atom and a phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with a fluorinated carbene precursor under controlled conditions to form the cyclopropyl ring. The reaction is often catalyzed by transition metal complexes, such as rhodium or copper catalysts, to ensure high stereoselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of chiral catalysts and ligands is crucial to achieve the desired enantiomeric purity, which is essential for its applications in pharmaceuticals.
Analyse Chemischer Reaktionen
Types of Reactions
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic counterparts.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it a versatile intermediate for various chemical processes.
Wirkmechanismus
The mechanism by which ((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Phenylcyclopropylmethanol: Lacks the fluorine atom, which can affect its reactivity and biological activity.
(1R,2R)-2-Fluoro-1-phenylcyclopropane: Similar structure but lacks the hydroxyl group, limiting its versatility in chemical reactions.
Uniqueness
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group allows for further functionalization and derivatization.
Biologische Aktivität
((1R,2R)-rel-2-Fluoro-1-phenylcyclopropyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its cyclopropyl structure with a fluorine atom and a phenyl group, contributing to its unique pharmacological properties. The chemical formula is with a molecular weight of 168.20 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it interacts with DNA gyrase and topoisomerase IV, crucial for DNA replication and transcription, thereby affecting cellular proliferation.
- Modulation of Signaling Pathways : It influences cell signaling pathways that regulate gene expression and cellular metabolism, potentially leading to oxidative stress in cells.
Biological Activity Overview
The compound exhibits a range of biological activities:
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of this compound, significant inhibition of bacterial growth was observed against E. coli strains. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC), which was found to be effective at low dosages, indicating its potential as an antibacterial agent.
Case Study 2: Antitumor Effects
Research involving animal models demonstrated that the compound could inhibit tumor growth by interfering with DNA replication processes. Doses administered in the study showed a dose-dependent response, suggesting that higher concentrations may enhance its efficacy against cancer cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed that the compound exhibits low toxicity at therapeutic doses; however, further studies are warranted to evaluate long-term effects and safety profiles in humans.
Eigenschaften
IUPAC Name |
[(1R,2R)-2-fluoro-1-phenylcyclopropyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCPVKXHJADEGK-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@]1(CO)C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.